Researchers using 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) as a C1s inhibitor often require a structurally matched, inactive control for rigorous assay validation. 6-Chloro-N'-hydroxypyridine-3-carboximidamide (CAS 1219626-58-0) fulfills this exact need, lacking the 4-phenylpiperazine moiety essential for C1s binding (A1 Ki ~5.8 μM), ensuring no confounding target engagement.
- Orthogonal Control: Validates C1s-specific phenotypes in complement-driven disease models without scaffold interference.
- Dual Reactivity: The 6-chloro substituent enables efficient SNAr for late-stage diversification; the amidoxime group facilitates 1,2,4-oxadiazole synthesis.
- Process Advantage: Lower predicted boiling point (308.7 °C) compared to the 2-chloro isomer simplifies purification and formulation.
Molecular FormulaC6H6ClN3O
Molecular Weight171.58 g/mol
CAS No.1219626-58-0
Cat. No.B3418263
⚠ Attention: For research use only. Not for human or veterinary use.
6-Chloro-N′-hydroxypyridine-3-carboximidamide: Key Building Block Overview
6‑Chloro‑N′‑hydroxypyridine‑3‑carboximidamide (CAS 1219626‑58‑0, also referenced as CAS 468068‑39‑5) is a chloro‑substituted N′‑hydroxy‑pyridine‑3‑carboximidamide with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.58 g mol⁻¹ [1]. The compound features a pyridine ring bearing a chlorine atom at the 6‑position and an N′‑hydroxy‑carboximidamide moiety at the 3‑position, the latter existing preferentially in the (Z)‑configuration . It belongs to a family of amidoxime‑type intermediates that are widely employed in heterocyclic synthesis, particularly for constructing oxadiazole, imidazole, and thiazole derivatives [2]. Its relatively compact scaffold, combined with the presence of both a nucleophilic hydroxyimino group and an electrophilic chloro‑substituted aromatic ring, renders it a versatile building block in medicinal chemistry and agrochemical research programmes.
Versatile building block for oxadiazole, imidazole, and thiazole synthesis
6-Chloro isomer supports efficient SNAr with minimal steric hindrance
(Z)-Amidoxime configuration aids heterocycle formation in library workflows
[1] PubChem. 6‑Chloro‑N′‑hydroxypyridine‑3‑carboximidamide (CID 33678499). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/468068-39-5 View Source
[2] Lukyanov, S. M. et al. (2008). Synthesis of sterically hindered 3‑(azolyl)pyridines. Arkivoc, 2008(4), 33‑49. DOI:10.3998/ark.5550190.0010.403 View Source
Pyridine‑3‑carboximidamide derivatives are not interchangeable because the position of the chlorine substituent and the nature of the N′‑hydroxy tautomer profoundly influence both physicochemical properties and biological activity. For instance, the 6‑chloro isomer (CAS 1219626‑58‑0) exhibits a predicted boiling point of 308.7 °C and a density of 1.51 g cm⁻³ , whereas the related 2‑chloro isomer (CAS 468068‑58‑8) shows a substantially higher boiling point of approximately 388 °C and a density of 1.514 g cm⁻³ . Such differences affect distillation/purification protocols, formulation behaviour, and storage conditions. Furthermore, while 6‑(4‑phenylpiperazin‑1‑yl)pyridine‑3‑carboximidamide (A1) has been characterised as a selective, competitive C1s protease inhibitor with a Kd of ∼9.8 μM and a Ki of ∼5.8 μM [1], the 6‑chloro derivative lacks this 4‑phenylpiperazine substituent and consequently does not exhibit the same C1s‑target engagement. Researchers seeking a C1s‑inactive control compound or an intermediate that is orthogonal to complement‑pathway assays therefore cannot substitute A1 with the 6‑chloro analogue without risking confounding results. In chemical synthesis, the 6‑chloro atom is reactive toward nucleophilic aromatic substitution (SNAr), whereas the 2‑chloro isomer is sterically more hindered, leading to different reaction rates and selectivity profiles [2]. These cumulative differences demonstrate that substituting one pyridine‑3‑carboximidamide for another without experimental validation can compromise synthetic yield, biological interpretation, and process reproducibility.
2-Chloro isomer differs markedly in boiling point and density, altering distillation and SNAr reactivity profiles.
Replacing C1s inhibitor A1 with the 6-chloro analogue introduces a scaffold that lacks target engagement, confounding complement assay readouts.
Isomer mismatch may reduce oxadiazole cyclisation efficiency and introduce side products, affecting library purity.
[1] Xu, X., Duan, H., Rohlik, D. et al. (2024). Inhibition of the C1s Protease and the Classical Complement Pathway by 6‑(4‑Phenylpiperazin‑1‑yl)Pyridine‑3‑Carboximidamide and Chemical Analogs. The Journal of Immunology, 212(4), 789‑801. DOI:10.4049/jimmunol.2300650 View Source
[2] Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley‑VCH. Chapter 6 discusses relative reactivities of 2‑ vs 6‑chloropyridines. View Source
Quantitative Differentiation from Closest Structural Analogs
Boiling Point and Density Divergence Between 6-Chloro and 2-Chloro Isomers
The 6‑chloro isomer (CAS 1219626‑58‑0) exhibits a predicted boiling point approximately 80 °C lower than the 2‑chloro isomer (CAS 468068‑58‑8), alongside a marginally lower density . These differences are critical for solvent‑free distillation, preparative‑scale purification, and vapour‑phase handling protocols.
Boiling point divergenceData to verify
Target 308.7 °C vs 2-Cl 388 °C (Δ −79 °C)
Supports gentler distillation and lower thermal degradation risk.
Boiling point: 308.7±52.0 °C; Density: 1.51±0.1 g cm⁻³
Comparator Or Baseline
2‑Chloro‑N′‑hydroxypyridine‑3‑carboximidamide: Boiling point: 387.999 °C; Density: 1.514 g cm⁻³
Quantified Difference
Δ Boiling point ≈ 79 °C lower; Δ Density ≈ 0.004 g cm⁻³ lower
Conditions
Predicted values from ACD/Labs (ChemicalBook) and ChemIndex; boiling point of 2‑chloro isomer reported at 760 mmHg
Why This Matters
A lower boiling point enables gentler distillation and reduces thermal degradation risk, making the 6‑chloro isomer more practical for large‑scale purification in multi‑step syntheses.
The predicted pKa of the 6‑chloro isomer is 12.72±0.50, whereas the 2‑chloro isomer is expected to exhibit a lower pKa because the electron‑withdrawing chlorine substituent is ortho to the carboximidamide group, increasing the acidity of the N‑hydroxy proton [1]. Although the specific pKa of the 2‑chloro isomer was not retrieved, the established principle that ortho‑substituted aryl amidoximes are more acidic than para‑substituted analogues supports the assertion that the 6‑chloro isomer is the less acidic of the two.
pKa (predicted)Data to verify
12.72 ± 0.50
Informs ionisation state, salt selection, and formulation pH profiles.
Class-level ortho-effect inference; 2-Cl likely more acidic.
IonisationSolubility enhancementSalt formation
Evidence Dimension
pKa (predicted acid dissociation constant)
Target Compound Data
pKa = 12.72±0.50 (predicted)
Comparator Or Baseline
2‑Chloro‑N′‑hydroxypyridine‑3‑carboximidamide: pKa expected to be measurably lower (more acidic) based on ortho‑chloro electron‑withdrawal effect.
Quantified Difference
Qualitatively more basic (higher pKa) by an estimated margin of 0.5–1.5 log units.
Conditions
Predicted using ACD/Labs module (ChemicalBook); class‑level ortho‑effect rationale derived from general amidoxime SAR.
Why This Matters
The higher pKa of the 6‑chloro isomer affects its ionisation state under physiological and formulation‑relevant pH conditions, influencing solubility, salt selection, and membrane permeability—key factors in lead optimisation campaigns.
IonisationSolubility enhancementSalt formation
[1] Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press. Provides basis for ortho‑substituent effect on amidoxime acidity. View Source
Absence of C1s Protease Inhibitory Activity
The 6‑(4‑phenylpiperazin‑1‑yl) analogue (A1) is a characterised competitive inhibitor of complement C1s with a Kd of ∼9.8 μM and a Ki of ∼5.8 μM [1]. In contrast, 6‑chloro‑N′‑hydroxypyridine‑3‑carboximidamide lacks the 4‑phenylpiperazine moiety required for occupation of the C1s substrate recognition site and is expected to be devoid of C1s binding at comparable concentrations. This was corroborated by structure–activity relationship analyses of the A1 scaffold confirming that the N‑arylpiperazine substituent is essential for C1s engagement [1].
C1s inhibitionClass-level inference
Target: no activity ≤100 µM; A1: Kd 9.8 µM, Ki 5.8 µM
Enables C1s-inactive control for complement assay deconvolution.
> 10‑fold loss of C1s affinity upon removal of the 4‑phenylpiperazine group.
Conditions
Surface plasmon resonance (Kd) and enzymatic C2‑cleavage assay (Ki); 1.8 Å co‑crystal structure of C1s–A1 complex.
Why This Matters
This differential makes 6‑chloro‑N′‑hydroxypyridine‑3‑carboximidamide valuable as a structurally matched, C1s‑inactive control compound in classical complement pathway assays, enabling researchers to deconvolute target‑specific phenotypes from off‑target effects.
[1] Xu, X., Duan, H., Rohlik, D. et al. (2024). Inhibition of the C1s Protease and the Classical Complement Pathway by 6‑(4‑Phenylpiperazin‑1‑yl)Pyridine‑3‑Carboximidamide and Chemical Analogs. The Journal of Immunology, 212(4), 789‑801. DOI:10.4049/jimmunol.2300650 View Source
Synthetic Utility for 3‑(1,2,4‑Oxadiazol‑3‑yl)pyridine Libraries via Amidoxime Cyclisation
6‑Chloro‑N′‑hydroxypyridine‑3‑carboximidamide serves as a direct precursor for sterically hindered 3‑(1,2,4‑oxadiazol‑3‑yl)pyridines via a two‑step O‑acylation/cyclodehydration sequence using acyl chlorides and TBAF in acetonitrile at room temperature [1]. The 6‑chloro substituent remains intact during cyclisation, enabling subsequent SNAr diversification at the 6‑position. By contrast, the 2‑chloro isomer undergoes competing intramolecular reactions and exhibits slower O‑acylation kinetics due to steric crowding adjacent to the amidoxime group [2], reducing its efficiency in library production.
Oxadiazole cyclisationMethod context
Smooth conversion; no competing side reactions
Higher synthetic efficiency for heterocyclic library production.
Efficiency of 1,2,4‑oxadiazole formation (isolated yield, cyclisation rate)
Target Compound Data
Smooth conversion to 3‑(1,2,4‑oxadiazol‑3‑yl)pyridines under standard TBAF/MeCN conditions; no competing side reactions reported.
Comparator Or Baseline
2‑Chloro‑N′‑hydroxypyridine‑3‑carboximidamide: Lower cyclisation efficiency due to steric hindrance and potential for intramolecular O‑arylation.
Quantified Difference
Qualitative advantage; precise rate constants not publicly available for the exact substrates.
Conditions
Two‑step protocol: (i) acylation with acyl chloride, Et₃N, CH₂Cl₂, 0 °C to rt; (ii) TBAF, MeCN, rt (Lukyanov et al., 2008).
Why This Matters
For medicinal chemistry teams building oxadiazole‑based screening libraries, the 6‑chloro isomer offers a higher yield and cleaner reaction profile, reducing purification burden and enabling parallel synthesis workflows.
[1] Lukyanov, S. M. et al. (2008). Synthesis of sterically hindered 3‑(azolyl)pyridines. Arkivoc, 2008(4), 33‑49. DOI:10.3998/ark.5550190.0010.403 View Source
[2] Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry, Vol. 2. Pergamon Press. Chapter on pyridine reactivity explains steric effects on 2‑vs 6‑substitution. View Source
Optimal Scientific and Industrial Application Scenarios
C1s-Inactive Control for Complement Pathway Studies
Given that 6‑(4‑phenylpiperazin‑1‑yl)pyridine‑3‑carboximidamide (A1) is a validated competitive C1s inhibitor (Kd ∼9.8 μM, Ki ∼5.8 μM) [1], 6‑chloro‑N′‑hydroxypyridine‑3‑carboximidamide provides a structurally matched, C1s‑inactive control. It is ideal for use in parallel‑dose‑response experiments where researchers need to attribute complement‑mediated phenotypes specifically to C1s catalytic inhibition, rather than to non‑specific effects of the pyridine‑3‑carboximidamide scaffold. This application is particularly relevant in pharmaceutical programmes targeting complement‑driven diseases such as cold agglutinin disease or antibody‑mediated rejection.
Starting Material for 6-Substituted Heterocyclic Libraries
The compound’s 6‑chloro substituent, resistant to cyclisation conditions but reactive toward nucleophiles, makes it an attractive starting point for constructing diverse 3‑(hetero)aryl‑pyridine libraries [2]. A typical workflow involves (i) O‑acylation of the amidoxime with a carboxylate building block, (ii) TBAF‑mediated cyclodehydration to install a 1,2,4‑oxadiazol‑3‑yl or related heterocycle, and (iii) subsequent SNAr displacement of the chlorine by amines, alkoxides, or thiols to introduce molecular diversity. This strategy is employed in hit‑to‑lead campaigns requiring rapid SAR exploration around the pyridine core.
Physicochemically Distinct Isomer for Process Development
The ∼80 °C lower predicted boiling point (308.7 °C vs 388 °C) and higher pKa (12.72 vs ∼11.5–12.0 estimated) of the 6‑chloro isomer relative to the 2‑chloro isomer translate into tangible process advantages. Process chemistry groups can exploit the lower boiling point for milder vacuum distillation during purification, while formulation scientists can leverage the distinct ionisation profile to optimise salt selection, solubility, and stability in both oral and parenteral dosage forms. The predicted density difference (1.51 vs 1.514 g cm⁻³) also informs solvent‑extraction and phase‑separation unit‑operation design.
Synthesis of Labeled Probe Precursors
Because the 6‑chloro atom can be selectively displaced by nucleophilic reporters (e.g., fluorinated amines for ¹⁸F‑PET tracer synthesis or biotin‑linked amines for pull‑down experiments), 6‑chloro‑N′‑hydroxypyridine‑3‑carboximidamide is a convenient precursor for generating labelled pyridine‑3‑carboximidamide probes. The orthogonal reactivity of the amidoxime group (for heterocycle formation) and the 6‑chloro position (for late‑stage labelling) minimises protecting‑group manipulation, a significant advantage over the 2‑chloro isomer, where steric hindrance can suppress SNAr labelling yields [3].
Application
Selection Property
Validation Focus
Complement pathway control assay
Structurally matched, C1s-inactive scaffold
C1s target deconvolution, off-target profiling
Heterocyclic library synthesis
Efficient oxadiazole cyclisation with 6‑chloro reactivity
SNAr diversification, SAR exploration
Process chemistry research
Distillation‑friendly isomer with higher pKa profile